molecular formula C6H4ClN3O2 B13917167 5-chloro-1H-pyrrolo[2,1-f][1,2,4]triazine-2,4-dione

5-chloro-1H-pyrrolo[2,1-f][1,2,4]triazine-2,4-dione

Cat. No.: B13917167
M. Wt: 185.57 g/mol
InChI Key: CKBGAZOHOBTHIQ-UHFFFAOYSA-N
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Description

5-chloro-1H-pyrrolo[2,1-f][1,2,4]triazine-2,4-dione is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug development. This compound is part of the pyrrolo[2,1-f][1,2,4]triazine family, which is known for its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1H-pyrrolo[2,1-f][1,2,4]triazine-2,4-dione can be achieved through various methods. One common approach involves the reaction of pyrrole derivatives with chloramine and formamidine acetate. This method has been optimized to yield the desired compound with high efficiency . Another method involves the use of bromohydrazone intermediates, which are then cyclized to form the triazine ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is carefully monitored to ensure high yield and purity. Continuous feeding of reactants and control of reaction conditions are crucial to minimize side reactions and impurities .

Chemical Reactions Analysis

Types of Reactions

5-chloro-1H-pyrrolo[2,1-f][1,2,4]triazine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various halogenated derivatives .

Scientific Research Applications

5-chloro-1H-pyrrolo[2,1-f][1,2,4]triazine-2,4-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-chloro-1H-pyrrolo[2,1-f][1,2,4]triazine-2,4-dione involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby inhibiting their activity. This inhibition can lead to the suppression of cancer cell proliferation and other therapeutic effects . The compound also targets RNA-dependent RNA polymerase, which is essential for the replication of RNA viruses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-1H-pyrrolo[2,1-f][1,2,4]triazine-2,4-dione is unique due to its specific chlorine substitution, which can enhance its biological activity and selectivity. This makes it a valuable compound in drug development and other scientific research applications .

Properties

Molecular Formula

C6H4ClN3O2

Molecular Weight

185.57 g/mol

IUPAC Name

5-chloro-1H-pyrrolo[2,1-f][1,2,4]triazine-2,4-dione

InChI

InChI=1S/C6H4ClN3O2/c7-3-1-2-10-4(3)5(11)8-6(12)9-10/h1-2H,(H2,8,9,11,12)

InChI Key

CKBGAZOHOBTHIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=C1Cl)C(=O)NC(=O)N2

Origin of Product

United States

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